molecular formula C24H19ClN2O3 B5081151 3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one

3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one

Cat. No.: B5081151
M. Wt: 418.9 g/mol
InChI Key: FOEASFJLSTZSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a chloro group, dimethoxy groups, and a phenyl group attached to a dihydroisoindolo-benzodiazepine core. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry.

Preparation Methods

The synthesis of 3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one involves several steps, typically starting with the preparation of the core benzodiazepine structure. The synthetic route may include the following steps:

    Formation of the benzodiazepine core: This can be achieved through the condensation of an appropriate amine with a benzoyl chloride derivative.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the dimethoxy groups: Methoxylation can be carried out using methanol in the presence of a catalyst like sulfuric acid.

    Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy groups, forming hydroxyl derivatives.

Scientific Research Applications

3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the interactions of benzodiazepines with biological receptors.

    Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar compounds to 3-Chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. Compared to these compounds, this compound may exhibit unique pharmacokinetic properties and receptor binding affinities, making it a valuable compound for specific therapeutic applications.

Similar Compounds

  • Diazepam
  • Lorazepam
  • Clonazepam
  • Alprazolam
  • Midazolam

These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological profiles.

Properties

IUPAC Name

3-chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydroisoindolo[2,3-a][1,5]benzodiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-29-21-11-9-16-20-13-17(14-6-4-3-5-7-14)26-18-12-15(25)8-10-19(18)27(20)24(28)22(16)23(21)30-2/h3-12,20H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEASFJLSTZSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3CC(=NC4=C(N3C2=O)C=CC(=C4)Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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